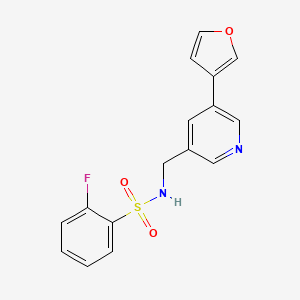

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide scaffold with a fluorine substituent at position 2. The sulfonamide nitrogen is linked via a methyl group to a pyridine ring substituted at position 5 with a furan-3-yl moiety.

Properties

IUPAC Name |

2-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHPESYJXNZEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis:

- This compound serves as a versatile building block for synthesizing more complex organic molecules through reactions such as Suzuki–Miyaura coupling. The ability to form new carbon-carbon bonds is crucial in the development of pharmaceuticals and agrochemicals.

-

Material Science:

- Utilized in developing new materials with specific properties, such as improved thermal stability or electronic characteristics. The unique combination of functional groups allows for tailored properties in polymer and material design.

Biology

-

Biochemical Probes:

- The compound is investigated for its potential use as a probe in biochemical assays due to its unique structural features that may interact with biological targets.

-

Antibacterial Activity:

- Research indicates that derivatives containing furan and pyridine rings exhibit significant antibacterial properties. For example, related compounds have shown minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli and Staphylococcus aureus:

Compound Target Bacteria MIC (µg/mL) This compound E. coli 64 Related furan derivative Staphylococcus aureus 32 -

Anticancer Properties:

- Preliminary studies suggest that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Medicine

- Therapeutic Agent:

- There is ongoing exploration into its potential therapeutic effects in treating various diseases where fluorinated compounds have shown efficacy. The unique chemical structure may enhance its interaction with biological targets involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Core

Table 1: Substituent Comparison

Key Observations :

- Fluorine Position : The target compound’s 2-fluoro substitution contrasts with 2,4-difluoro analogs (e.g., ), which may exhibit stronger electron-withdrawing effects, altering binding affinity or solubility.

- Functional Groups : Methoxy (OMe) or bromo (Br) substituents in analogs (e.g., ) may enhance synthetic versatility but reduce metabolic stability compared to furan.

Key Observations :

- Sulfonylation : The target compound’s synthesis likely follows a route similar to and , involving amine-sulfonyl chloride coupling.

- Cross-Coupling : Analogs with complex heterocycles (e.g., ) require Suzuki-Miyaura coupling, which may lower yields (28% initial, 77% after optimization).

Table 3: Functional Implications

Key Observations :

- Target vs. : The quinoline-containing analog targets PI3K/mTOR due to planar aromatic systems, whereas the target’s furan may favor smaller binding pockets.

Biological Activity

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H15FN4O3S

- Molecular Weight : 374.39 g/mol

- IUPAC Name : N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown superior activity compared to standard antibiotics like ampicillin and streptomycin. The spontaneous frequencies of resistance (FoR) were notably low, indicating a robust antibacterial profile against strains such as Staphylococcus aureus .

| Compound | Target Bacteria | MIC (μg/mL) | FoR |

|---|---|---|---|

| This compound | S. aureus | <2.3 × 10^-10 | Low |

| Benzothiazole derivative | S. aureus | 0.012 | <2.3 × 10^-11 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notably, similar compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF7 and HCT116.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 4.2 | Induction of apoptosis |

| Pyrazole derivative | HCT116 | 1.1 | CDK2 inhibition |

The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Antiviral Activity

Emerging studies suggest that compounds similar to this compound may exhibit antiviral properties. For example, certain derivatives have shown efficacy against viral polymerases, which are essential for viral replication.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives indicated that the presence of the furan and pyridine moieties significantly enhanced antibacterial activity against resistant bacterial strains .

- Anticancer Screening : In vitro assays demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines, with IC50 values comparable to leading chemotherapeutics .

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

Halogenation : Introducing the fluorine substituent on the benzene ring via electrophilic aromatic substitution using Selectfluor® or similar fluorinating agents.

Coupling Reactions : Suzuki-Miyaura coupling to attach the furan-3-yl group to the pyridine ring (e.g., using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system).

Sulfonamide Formation : Reacting 2-fluorobenzenesulfonyl chloride with the pyridinylmethylamine intermediate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction rates .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Selectfluor®, DCM, 25°C | 78 | >90% |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65 | 85% |

| 3 | Et₃N, DCM, 0–5°C | 82 | 95% |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Assign peaks for the furan (δ 6.3–7.1 ppm), pyridine (δ 8.1–8.9 ppm), and sulfonamide NH (δ 4.5–5.5 ppm).

- ¹³C NMR : Confirm the trifluoromethoxy group (δ 120–125 ppm) and sulfonamide sulfur environment.

- ¹⁹F NMR : Detect the fluorine atom on the benzene ring (δ -110 to -115 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₄FN₂O₃S: 369.0678).

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% required for biological assays) .

Q. How does the compound’s solubility and stability profile influence experimental design?

- Methodological Answer :

- Solubility :

- Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL in PBS). Use sonication or co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.

- Stability :

- Degrades at pH < 5 or >9; store lyophilized at -20°C.

- Monitor stability via LC-MS over 24–72 hours in assay media .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based efficacy)?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with cell-based readouts.

- Positive/Negative Controls : Include known inhibitors (e.g., celecoxib for sulfonamide-based COX-2 studies) to benchmark activity .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Methodological Answer :

- Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or carbonic anhydrase). Prioritize poses with sulfonamide oxygen interactions at catalytic zinc sites.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectory, AMBER force field) to assess binding entropy and hydrogen-bond persistence.

- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and toxicity?

- Methodological Answer :

- PK Studies :

- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 4, 8, 24 hours. Analyze via LC-MS/MS.

- Key Parameters : Bioavailability (F > 20%), half-life (t₁/₂ > 4 hours), and volume of distribution (Vd > 1 L/kg).

- Toxicity Screening :

- hERG Assay : Patch-clamp testing for cardiac risk (IC₅₀ > 10 μM desired).

- CYP Inhibition : Assess interactions with CYP3A4/2D9 using human liver microsomes .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Force Field Calibration : Re-parameterize charges for the fluorine atom using quantum mechanical calculations (e.g., Gaussian09 at the B3LYP/6-31G* level).

- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions.

- Experimental Replication : Repeat SPR assays at varying ionic strengths to confirm electrostatic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.